2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide
Overview
Description
The compound "2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide" is a derivative of indole, which is a structure found in many pharmacologically active molecules. Indole derivatives are known for their diverse biological activities, and modifications on the indole scaffold can lead to compounds with potential therapeutic applications.
Synthesis Analysis
The synthesis of related indole derivatives has been reported in several studies. For instance, the synthesis of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its analogues has been achieved, providing insights into the synthesis of complex indole derivatives . Another study reports the synthesis of novel 2-(4-((2, 4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives, which also reflects on the synthetic versatility of indole-related compounds . These synthetic approaches could potentially be adapted for the synthesis of "2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide".
Molecular Structure Analysis
The molecular structure of indole derivatives has been studied using various techniques. A study on the IR spectrum of N-(5-methoxy indol-3-yl)ethyl acetamide using Density Functional Theory (DFT) provides a method for determining the optimized configuration and vibrational data of such molecules . Additionally, crystallographic studies have been conducted on similar compounds to determine their structure, which can be crucial for understanding the properties and reactivity of "2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide" .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. The aqueous solution chemistry of N-acetoxy indole derivatives has been characterized, revealing insights into their reactivity and decomposition pathways . The functionalization of indole compounds has also been explored, demonstrating the potential for chemical modifications that could be relevant to the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The determination of 5-methoxy-2-methylindole-3-acetic acid in indomethacin by derivative UV-spectrophotometry indicates that spectroscopic methods can be used to analyze such compounds . Antioxidant properties of indole derivatives have been evaluated, suggesting that these compounds can exhibit significant biological activities . These studies provide a foundation for understanding the properties of "2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetamide" and its potential applications.
Scientific Research Applications
Crystallographic Studies and Molecular Modeling
The compound has been a subject of crystallographic study and molecular modeling, where its structure was determined through X-ray analysis. This particular study focused on the oxidation product of a closely related compound, showcasing the detailed molecular interactions and providing insights into the docking of the compound into specific receptors like the melatonin-binding pocket of the MT1A receptor (Baranova et al., 2012).
Antimicrobial and Antioxidant Properties
Compounds closely related to 2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds exhibited significant antimicrobial activity against bacteria and fungi and showcased considerable antioxidant activity, indicating their potential in pharmaceutical applications (Naraboli & Biradar, 2017).
Analytical Methods for Determining Melatonin
In the context of developing precise analytical methods for melatonin determination, the compound has been synthesized and used to understand the analytical performance in the presence of its main contaminants. This highlights its role in ensuring the quality and specificity of melatonin measurement in pharmaceutical preparations (Darwish, Attia, & Zlotos, 2012).
Synthesis and Evaluation as Antimicrobial Agents
Various derivatives of the compound have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these synthesized compounds showed promising results, making them potential candidates for developing new antimicrobial agents (Debnath & Ganguly, 2015).
Antioxidant Properties
The compound's derivatives have also been studied for their antioxidant properties. These studies involved synthesizing novel derivatives and evaluating their antioxidant activity using various methods, demonstrating the compound's potential in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Antimicrobial Activity of Indole Derivatives
Indole derivatives, including those related to the compound , have been synthesized and tested for their antimicrobial potential. These studies provide insights into the structure-activity relationship and the potential applications of these compounds in treating infections (Kalshetty, Gani, & Kalashetti, 2012).
Safety And Hazards
properties
IUPAC Name |
2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-9(6-12(13)15)10-5-8(16-2)3-4-11(10)14-7/h3-5,14H,6H2,1-2H3,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEWIOXAEUFASQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288215 | |
Record name | 2-(5-methoxy-2-methyl-1h-indol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50288215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetamide | |
CAS RN |
15992-10-6 | |
Record name | 15992-10-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54762 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(5-methoxy-2-methyl-1h-indol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50288215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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